molecular formula C16H19NOS2 B2762192 N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide CAS No. 2319834-39-2

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide

Cat. No.: B2762192
CAS No.: 2319834-39-2
M. Wt: 305.45
InChI Key: DBOFXZRZLPSBBI-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is an organic compound that features a benzamide core with a thiophene ring and methylthio substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction.

    Methylthio Substitution: The methylthio group can be added through a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methylthio group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The compound can undergo various substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)acetamide
  • N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)phenylacetamide

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H19_{19}NOS2_2
  • Molecular Weight : 305.45 g/mol
  • Functional Groups : It features a benzamide core, a thiophene ring, and a methylthio group, contributing to its unique properties and potential biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown its potential to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50_{50} values indicate significant potency compared to standard chemotherapeutics like 5-Fluorouracil .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it may interact with targets involved in the regulation of cell growth and apoptosis, although detailed mechanisms remain to be fully elucidated .
  • Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity, potentially influencing pathways related to inflammation and immune response. This makes it a candidate for further research in therapeutic applications beyond oncology .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current hypotheses include:

  • Receptor Binding : The compound may bind to specific receptors or proteins involved in cell signaling pathways, affecting cellular responses.
  • Molecular Docking Studies : Computational studies suggest favorable interactions with target proteins, which could lead to inhibition of tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50_{50} ValueReference
AnticancerMCF-7< 10 µM
AnticancerA5493.0 µM
Enzyme InhibitionVarious EnzymesNot specified
Receptor ModulationImmune ReceptorsNot specified

Case Study: Anticancer Efficacy

In a recent study examining the anticancer efficacy of benzamide derivatives, this compound was highlighted for its significant inhibitory effects on cell proliferation in vitro. The compound demonstrated an IC50_{50} comparable to established chemotherapeutics, warranting further investigation into its clinical potential .

Properties

IUPAC Name

2-methylsulfanyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c1-16(2,12-8-9-20-10-12)11-17-15(18)13-6-4-5-7-14(13)19-3/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFXZRZLPSBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1SC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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